N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

This 4,5-dihydrothiazol-2-amine derivative features a unique 5-methyl and 4-chlorophenyl substitution pattern critical for target binding. Unlike fully aromatic thiazole analogs, its partially saturated core alters hydrogen-bonding, steric bulk, and metabolic stability—making it essential for SAR studies on GSK-3 and IL-6 pathways. Supplied at 97% purity; ideal as a structurally matched control or core-saturation probe. Avoid generic substitution to ensure experimental reproducibility.

Molecular Formula C10H11ClN2S
Molecular Weight 226.73 g/mol
CAS No. 75220-48-3
Cat. No. B1361202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
CAS75220-48-3
Molecular FormulaC10H11ClN2S
Molecular Weight226.73 g/mol
Structural Identifiers
SMILESCC1CN=C(S1)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C10H11ClN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
InChIKeyWBCHBCZAMXRRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 75220-48-3): Technical Specification and Sourcing Overview


N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 75220-48-3) is a synthetic, heterocyclic small molecule belonging to the 4,5-dihydrothiazol-2-amine class [1]. It has a molecular weight of 226.73 g/mol and a molecular formula of C10H11ClN2S [1]. The compound is characterized by a 4,5-dihydrothiazole core substituted at the 2-position with a 4-chlorophenylamino group and at the 5-position with a methyl group [1]. Its computed physicochemical properties, such as an XLogP3-AA of 2.8, suggest moderate lipophilicity [1]. The compound is typically supplied for research purposes at a purity of 97% [2].

Why N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is Not Interchangeable with Close Analogs


The specific substitution pattern of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is critical for its chemical and biological profile and is not directly interchangeable with closely related analogs. The combination of the 4-chlorophenyl group and the 5-methyl substituent on the partially saturated dihydrothiazole ring creates a unique structural and electronic environment that dictates molecular recognition. Subtle structural modifications, such as removal of the methyl group or saturation of the heterocyclic ring, are known to significantly alter bioactivity in this compound class . For example, analogs lacking the methyl group or possessing a fully aromatic thiazole core will present different hydrogen-bonding capabilities, steric bulk, and metabolic stability, which in turn can drastically change target binding affinity and in vivo performance . Therefore, generic substitution with seemingly similar thiazole or dihydrothiazole derivatives will likely invalidate experimental results and should be avoided without rigorous re-validation.

Quantitative Differentiation Guide: N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine vs. Analogs


Structural Differentiation: Dihydrothiazole Core vs. Aromatic Thiazole Analogs

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 75220-48-3) features a partially saturated 4,5-dihydrothiazole ring, which distinguishes it structurally from its fully aromatic thiazole analog, 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS 82632-77-7) [1]. The target compound is an amine-linked dihydrothiazole, whereas the comparator is an amino-substituted aromatic thiazole [1].

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

Impact of Methyl Group on Physicochemical Properties vs. Des-Methyl Analog

The presence of a 5-methyl group on the dihydrothiazole ring of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine increases its lipophilicity compared to its des-methyl analog. The target compound has a computed XLogP3-AA value of 2.8 [1]. While the exact computed value for the des-methyl analog (N-(4-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine) is not directly available, the removal of a methyl group is a well-established structural change that would reduce lipophilicity by approximately 0.5 to 1.0 log unit [2].

Drug Discovery Pharmacokinetics ADME-Tox

Inferred Class Activity: Osteoblast Inhibition and IL-6 Suppression

While direct quantitative data for the target compound (CAS 75220-48-3) is not available, strong class-level inference can be drawn from its closest fully-aromatic analog, 2-amino-4-(4-chlorophenyl)-5-methylthiazole (SCRC2941-18, CAS 82632-77-7). This analog was identified as the most potent inhibitor of interleukin-6 (IL-6) secretion in a series of 4-phenylthiazole derivatives tested in osteoblastic cells [1]. It also demonstrated significant in vivo efficacy by suppressing bone weight loss in ovariectomized mice, a model for osteoporosis [1].

Bone Biology Inflammation Osteoporosis Research

Recommended Research Applications for N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine


As a Negative Control or Tool Compound in Bone Biology and Osteoporosis Research

Given the class-level evidence that the structurally related aromatic analog SCRC2941-18 is a potent inhibitor of IL-6 secretion and bone loss [1], N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a valuable tool for structure-activity relationship (SAR) studies. Its distinct dihydrothiazole core makes it an ideal compound for use as a structurally matched negative control or to probe the impact of core saturation on target binding and efficacy in osteoblast and inflammatory models.

As a Building Block for Medicinal Chemistry Optimization of GSK-3 and IL-6 Inhibitors

The 4-(4-chlorophenyl)-5-methyl scaffold is associated with inhibition of glycogen synthase kinase-3 (GSK-3) and IL-6 [1]. Researchers can procure this specific dihydrothiazole variant as a starting point for synthesizing novel derivatives. Its unique chemical properties, such as a calculated logP of 2.8 [2], provide a defined lipophilicity baseline for further optimization of ADME properties in drug discovery programs targeting these pathways.

As a Reference Standard in Chemical Synthesis and Analytical Method Development

The compound's well-defined structure, commercial availability at 97% purity [3], and distinct heterocyclic core make it suitable as a reference standard. It can be employed in the development and validation of analytical methods (e.g., HPLC, LC-MS) for monitoring reactions or purity of related thiazoline derivatives. Its unique InChIKey (WBCHBCZAMXRRNH-UHFFFAOYSA-N) provides an unambiguous identifier for database registration and tracking [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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